5-(4-Benzyl-1-piperazinyl)-2-(methylsulfonyl)-phenylamine
Overview
Description
5-(4-Benzyl-1-piperazinyl)-2-(methylsulfonyl)-phenylamine is a useful research compound. Its molecular formula is C18H23N3O2S and its molecular weight is 345.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Research on Non-Peptide Oxytocin Receptor Antagonists
- A study by Kline, Kusma, & Matuszewski (1999) developed a method for determining a non-peptide oxytocin receptor antagonist, which included 5-(4-Benzyl-1-piperazinyl)-2-(methylsulfonyl)-phenylamine, in human plasma. This involved automated pre-column chemical derivatization and high-performance liquid chromatography.
Metabolic Pathways in Antidepressant Development
- The compound has been explored in the oxidative metabolism of a novel antidepressant, Lu AA21004, as detailed by Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard (2012). The study focused on human liver microsomes and recombinant enzymes to understand the metabolic pathways.
Applications in Gastrointestinal Motility
- Research by Sonda, Katayama, Kawahara, Sato, & Asano (2004) synthesized derivatives of this compound to study their effects on gastrointestinal motility, finding potential in these compounds as prokinetic agents.
Serotonin Receptor Agonists and Antagonists
- A study on serotonin receptors by Park, Kim, Park, Choi, & Seong (2010) identified arylsulfonamides, including this compound, as having high affinity for serotonin receptors, with potential applications as atypical antipsychotic agents.
Inhibition of Human Serotonin 5-HT7 Receptor Binding
- Atanes et al. (2013) studied two arylpiperazine derivatives, including this compound, for their ability to inhibit human serotonin 5-HT7 receptor binding and cAMP signaling, with potential applications in understanding serotonin receptor function and in the development of novel pharmacological tools (Atanes, Lacivita, Rodríguez, Brea, Burgueño, Vela, Cadavid, Loza, Leopoldo, & Castro, 2013).
Muscarinic Receptor Ligands
- Compounds based on this compound were synthesized by McCombie, Lin, Tagat, Nazareno, Vice, Ford, Asberom, Leone, Kozlowski, Zhou, Ruperto, Duffy, & Lachowicz (2002) to study their binding properties to muscarinic receptors.
Properties
IUPAC Name |
5-(4-benzylpiperazin-1-yl)-2-methylsulfonylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-24(22,23)18-8-7-16(13-17(18)19)21-11-9-20(10-12-21)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14,19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USIARHPXELEBFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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